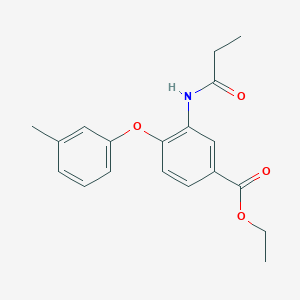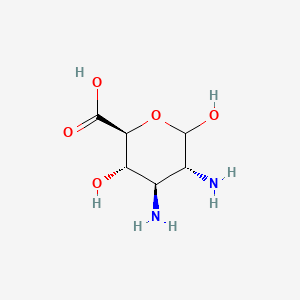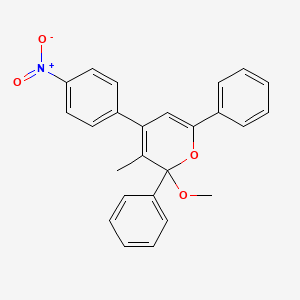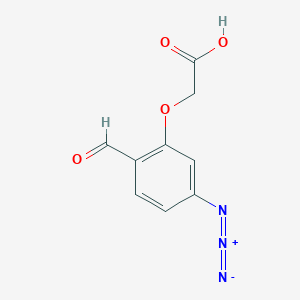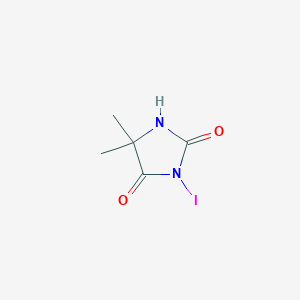![molecular formula C12H16OS B14427467 2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol CAS No. 82782-26-1](/img/structure/B14427467.png)
2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol is an organic compound characterized by its unique structure, which includes a sulfanyl group attached to a butenol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol typically involves the reaction of 4-methylthiophenol with 2-methyl-3-buten-2-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group can participate in redox reactions, influencing cellular processes and pathways. Additionally, the compound’s structure allows it to interact with various biological molecules, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-(4-methylphenyl)but-3-yn-2-ol
- 3-Sulfanyl-2-methylbutan-1-ol
- **3-(2-Aminophenyl)sulfanylmethyl]-2,3-dihydro-4H-chromen-4-one
Uniqueness
2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol is unique due to its specific combination of a sulfanyl group and a butenol backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
82782-26-1 |
|---|---|
Fórmula molecular |
C12H16OS |
Peso molecular |
208.32 g/mol |
Nombre IUPAC |
2-methyl-3-(4-methylphenyl)sulfanylbut-3-en-2-ol |
InChI |
InChI=1S/C12H16OS/c1-9-5-7-11(8-6-9)14-10(2)12(3,4)13/h5-8,13H,2H2,1,3-4H3 |
Clave InChI |
KYKVHDDFJMDJNF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SC(=C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine](/img/structure/B14427387.png)
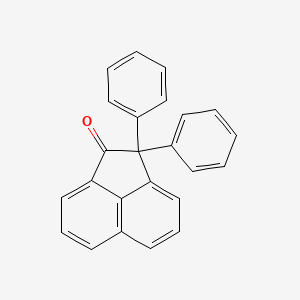
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14427402.png)
![1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14427405.png)
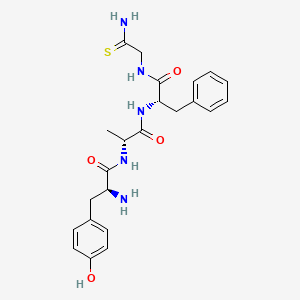

![N-{4-Bromo-2-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14427415.png)

